4-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-5-methyl-2-(methylsulfanyl)pyrimidine
CAS No.: 2640873-23-8
Cat. No.: VC11855690
Molecular Formula: C19H25N7OS
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640873-23-8 |
|---|---|
| Molecular Formula | C19H25N7OS |
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | 1,6-dimethyl-4-[4-[(5-methyl-2-methylsulfanylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C19H25N7OS/c1-12-9-20-19(28-4)24-18(12)27-11-14-5-7-26(8-6-14)17-15-10-21-25(3)16(15)22-13(2)23-17/h9-10,14H,5-8,11H2,1-4H3 |
| Standard InChI Key | JSZYRVYJLDDKMO-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(N=C1OCC2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C)SC |
| Canonical SMILES | CC1=CN=C(N=C1OCC2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C)SC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates a pyrazolo[3,4-d]pyrimidine scaffold substituted at the 1- and 6-positions with methyl groups, linked via a piperidin-4-ylmethoxy bridge to a 5-methyl-2-(methylsulfanyl)pyrimidine moiety. Key features include:
-
Molecular Formula:
-
Molecular Weight: 399.5 g/mol
-
IUPAC Name: 1,6-dimethyl-4-[4-[(5-methyl-2-methylsulfanylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine
The presence of sulfur-containing groups (methylsulfanyl) and nitrogen-rich heterocycles enhances its capacity for hydrogen bonding and hydrophobic interactions, critical for target binding .
Spectroscopic Characterization
Structural elucidation relies on advanced spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR spectra resolve distinct signals for methyl groups ( 2.5–3.0 ppm), aromatic protons ( 7.5–8.5 ppm), and thiomethyl sulfur environments.
-
Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 399.5, consistent with the molecular formula.
| Analytical Data | Values/Descriptions |
|---|---|
| CAS No. | 2640873-23-8 |
| SMILES | CC1=CN=C(N=C1OCC2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C)SC |
| PubChem CID | 155799127 |
| XLogP3-AA (Predicted) | 3.2 |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions starting with functionalization of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
-
Alkylation: Introduction of the piperidinyl group via nucleophilic substitution under basic conditions (e.g., potassium carbonate in ethanol).
-
Etherification: Coupling the piperidinyl intermediate with 5-methyl-2-(methylsulfanyl)pyrimidin-4-ol using Mitsunobu or Williamson ether synthesis protocols.
-
Purification: Chromatographic techniques (HPLC, silica gel) yield the final compound with >95% purity.
Critical parameters such as temperature control ( for exothermic steps) and inert atmospheres (argon/nitrogen) prevent side reactions and degradation.
Yield and Scalability
Pilot-scale syntheses report yields of 60–70%, with scalability limited by the cost of thiomethylation reagents. Recent advances in flow chemistry aim to improve efficiency and reduce waste .
Biological Activity and Mechanisms
Kinase Inhibition Profile
Pyrazolo[3,4-d]pyrimidine derivatives are recognized for their kinase inhibitory activity. Comparative studies suggest this compound targets:
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): IC values in the nanomolar range, disrupting angiogenesis in solid tumors .
-
Epidermal Growth Factor Receptor (EGFR): Partial inhibition observed in kinase assays, implicating potential in non-small cell lung cancer .
Mechanistically, the compound occupies the ATP-binding pocket of kinases, with the methylsulfanyl group forming critical van der Waals interactions with hydrophobic residues .
Cytotoxic Effects
In vitro screens against human cancer cell lines (e.g., MCF-7, HepG2) demonstrate:
-
Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization confirm programmed cell death pathways .
Therapeutic Applications
Oncology
The compound’s dual inhibition of VEGFR-2 and EGFR positions it as a candidate for multi-targeted cancer therapy. Preclinical models show:
-
Tumor Growth Reduction: 60–75% inhibition in xenograft models (breast, liver) .
-
Metastasis Suppression: Downregulation of MMP-2/9 expression, impairing invasion .
Neurological Disorders
Emerging evidence suggests cross-reactivity with kinases involved in neuroinflammation (e.g., JAK3, AKT), warranting exploration in multiple sclerosis and Alzheimer’s disease.
Future Directions
-
Pharmacokinetic Studies: Assess oral bioavailability and blood-brain barrier penetration.
-
Toxicology Profiles: Determine LD and organ-specific toxicity in rodent models.
-
Structural Analog Development: Optimize substituents (e.g., replacing methylsulfanyl with fluorinated groups) to enhance potency and selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume